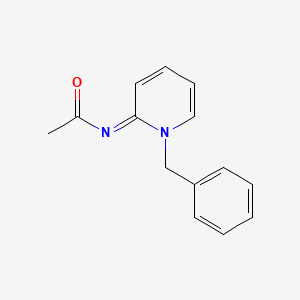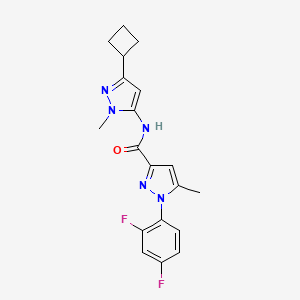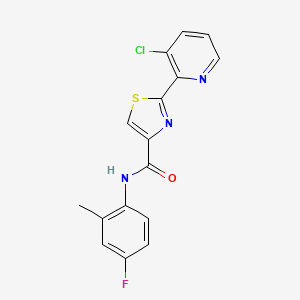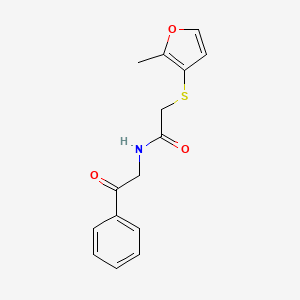
N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for investigating biological systems and as a potential therapeutic agent for certain diseases.
作用機序
Compound 1 works by binding to the active site of the protein kinase and inhibiting its activity. This leads to downstream effects on various cellular processes, including cell growth and proliferation. The exact mechanism of action of N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine 1 is still being investigated, but it is believed to involve the disruption of protein-protein interactions and the alteration of signaling pathways within cells.
Biochemical and Physiological Effects
In vitro studies have shown that this compound 1 has potent inhibitory activity against the protein kinase it targets. It has also been shown to have selective activity, meaning it does not inhibit other kinases in the same family. In vivo studies have demonstrated that this compound 1 has anti-tumor activity in mouse models of cancer, suggesting its potential use as a therapeutic agent. Additionally, this compound 1 has been shown to have anti-inflammatory effects in animal models of inflammatory disorders.
実験室実験の利点と制限
Compound 1 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing it to access intracellular targets. It has also been optimized for high yields and purity, making it a reliable tool for investigating biological systems. However, there are also limitations to its use. For example, N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine 1 has a short half-life in vivo, meaning it may not be effective for long-term treatments. Additionally, its selectivity for the targeted kinase may limit its use in studying other kinases within the same family.
将来の方向性
There are several potential future directions for research involving N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine 1. One area of interest is the development of more potent and selective inhibitors of the targeted kinase. Additionally, there is potential for the use of this compound 1 in combination with other therapeutic agents for the treatment of cancer and other diseases. Further research is also needed to investigate the potential side effects and toxicity of this compound 1 in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, this compound 1 shows promise as a valuable tool for investigating biological systems and as a potential therapeutic agent for certain diseases.
合成法
Compound 1 can be synthesized through a multistep process starting with the reaction of 2-amino-5-(trifluoromethyl)thiadiazole with 4-methoxy-2-butanol in the presence of an acid catalyst. The resulting intermediate is then subjected to further reactions, including a nucleophilic substitution and a deprotection step, to yield the final product. The synthesis of N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine 1 has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
科学的研究の応用
Compound 1 has been investigated for its potential use as a tool for investigating biological systems. It has been shown to selectively inhibit the activity of a specific protein kinase, making it useful for studying the role of this kinase in various cellular processes. Additionally, N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine 1 has been found to have potential therapeutic applications in the treatment of certain diseases, including cancer and inflammatory disorders.
特性
IUPAC Name |
N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3OS/c1-5(3-4-15-2)12-7-14-13-6(16-7)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANRSDFAICNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)NC1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-chloro-4-[(4-chloro-2-methylpyrazol-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7663858.png)





![2-[[(3-Bromothiophene-2-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B7663899.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B7663907.png)
![2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7663911.png)
![2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide](/img/structure/B7663928.png)
![N-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl]propanamide](/img/structure/B7663936.png)
![2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide](/img/structure/B7663942.png)

